8-Demethyleucalyptin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-10-14(22-3)9-16-17(18(10)20)13(19)8-15(23-16)11-4-6-12(21-2)7-5-11/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWOSZAYIILLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315116 | |

| Record name | 8-Demethyleucalyptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5689-38-3 | |

| Record name | 8-Demethyleucalyptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Demethyleucalyptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C | |

| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

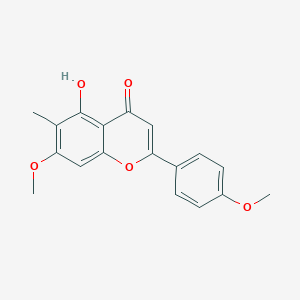

Chemical structure and molecular formula of 8-Demethyleucalyptin

An In-Depth Technical Guide to the Chemical Structure and Properties of 8-Demethyleucalyptin

Introduction

8-Demethyleucalyptin is a naturally occurring C-methylated flavonoid found in various plant species, including those from the Eucalyptus, Callistemon, and Kalmia genera.[1][2][3] As a member of the flavonoid class, it possesses a characteristic C6-C3-C6 carbon skeleton. Its structure is based on a 5-hydroxy-7,4′-dimethoxyflavone core, distinguished by a single C-methyl group at the C-6 position.[2] This structural feature is critical, as it differentiates it from its close relatives, eucalyptin (which has methyl groups at both C-6 and C-8) and the isomer 6-demethyleucalyptin (with a methyl group at the C-8 position).[2][4]

Recent research has highlighted the biological significance of 8-demethyleucalyptin, particularly its antibacterial activities against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and its cytotoxic effects on certain cancer cell lines.[3][5][6] This has drawn the attention of researchers in natural product chemistry and drug development. This guide provides a comprehensive technical overview of the molecular formula, chemical structure, and key physicochemical properties of 8-demethyleucalyptin, grounded in authoritative data to support further scientific investigation.

Molecular Identity and Physicochemical Properties

The definitive identification of a chemical entity relies on a precise set of descriptors. For 8-demethyleucalyptin, these identifiers confirm its unique molecular structure and provide a standardized basis for its reference in scientific literature and databases.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₅ | [1][5][7][8][9] |

| IUPAC Name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one | [1] |

| Synonyms | 8-Desmethyleucalyptin, 5-Hydroxy-7,4'-dimethoxy-6-methylflavone | [1] |

| CAS Number | 5689-38-3 | [1][5][9] |

| Molecular Weight | 312.32 g/mol | [5][9] |

| Monoisotopic Mass | 312.09977361 Da | [1] |

| Physical Form | Solid | [1][7] |

| Melting Point | 187 - 189 °C | [1][10] |

| SMILES | CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC | [1][8] |

| InChIKey | QPWOSZAYIILLKU-UHFFFAOYSA-N | [1][8] |

Chemical Structure and Elucidation

Core Flavonoid Structure

8-Demethyleucalyptin is built upon a flavonoid framework, specifically a flavone, which is characterized by a double bond between the C2 and C3 positions of the C-ring. The core structure consists of:

-

A chromen-4-one (benzopyran-4-one) system, which comprises the A and C rings.

-

A phenyl group (the B ring) attached at the C2 position.

-

Key substitutions that define its identity:

-

A hydroxyl (-OH) group at C5.

-

A methoxy (-OCH₃) group at C7.

-

A methoxy (-OCH₃) group at C4' on the B-ring.

-

A methyl (-CH₃) group at C6.

-

The Critical Role of C-Methylation and Isomerism

The placement of the methyl group is the most critical feature for the structural identity of 8-demethyleucalyptin. The prefix "8-demethyl" indicates the absence of a methyl group at the C-8 position relative to the parent compound, eucalyptin. Its structural isomer, 6-demethyleucalyptin, features the methyl group at the C-8 position instead. Because these isomers can have very similar chromatographic behavior and mass spectra, their unambiguous differentiation is a common challenge in natural product chemistry. This structural nuance can lead to significant differences in biological activity, as observed in studies where 8-demethyleucalyptin showed cytotoxicity while its 6-demethyl isomer did not.[6]

Spectroscopic Confirmation: The Gold Standard

The definitive elucidation of 8-demethyleucalyptin's structure, particularly its distinction from the 6-demethyleucalyptin isomer, necessitates high-resolution spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process.

-

Rationale for NMR: The chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule generates a unique signal in an NMR spectrum.[11] The precise chemical shift (δ) and coupling constants (J) provide an irrefutable fingerprint of the molecular structure. For 8-demethyleucalyptin, the signals corresponding to the aromatic protons and the C-methyl group are diagnostic.

-

Self-Validating Protocol: The most rigorous method for structural confirmation, as employed in authoritative studies, involves comparing the NMR data of the isolated natural product with that of a chemically synthesized, unambiguous standard.[6][10] This comparative approach eliminates any uncertainty that may arise from relying solely on predictive models or literature data from different experimental conditions. The synthesis of both the 8-demethyl and 6-demethyl isomers provides the necessary reference compounds to definitively assign the structure of the natural isolate.[6] This practice represents a self-validating system, where the synthetic standard validates the structure of the natural compound.

Experimental Protocol: Isolation from a Natural Source

The following protocol details a representative method for the extraction and purification of 8-demethyleucalyptin from plant material, based on the methodology reported for its isolation from the leaves of Kalmia procumbens.[10]

Step-by-Step Methodology

-

Preparation of Plant Material:

-

Obtain frozen leaves of the source plant (e.g., K. procumbens) (3 g).

-

Pulverize the frozen tissue into a fine powder. This step is crucial as it dramatically increases the surface area, maximizing the efficiency of solvent extraction.

-

-

Solvent Extraction:

-

Suspend the pulverized leaf powder in methanol (100 mL). Methanol is a polar solvent effective at extracting a wide range of secondary metabolites, including flavonoids.

-

Stir the suspension at room temperature for 24 hours to ensure thorough extraction.

-

-

Crude Extract Preparation:

-

Filter the mixture to separate the solid plant debris from the methanol solution containing the dissolved metabolites.

-

Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator). This removes the methanol, yielding a crude extract (approx. 723 mg from 3 g of starting material).[10]

-

-

Chromatographic Purification:

-

Employ silica gel column chromatography for purification. This technique separates compounds based on their differential polarity and affinity for the stationary phase (silica gel).

-

Apply the crude extract to the top of a prepared silica gel column.

-

Elute the column with a solvent gradient of increasing polarity, starting with a non-polar mixture and gradually increasing the proportion of the more polar solvent (e.g., hexane/ethyl acetate, from 50:1 to 4:1).[10]

-

Collect the eluted solvent in sequential fractions.

-

-

Fraction Analysis and Isolation:

-

Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.

-

Combine the fractions containing pure 8-demethyleucalyptin and concentrate them to yield the isolated compound.

-

The final structure and purity should be confirmed via spectroscopic methods (NMR, MS).

-

Workflow for Isolation and Purification

The following diagram illustrates the logical flow of the experimental protocol for isolating 8-demethyleucalyptin.

Biological Context and Potential Applications

While this guide focuses on the chemical structure, understanding the biological activity provides critical context for drug development professionals. 8-Demethyleucalyptin has demonstrated notable bioactivity:

-

Antibacterial and Anti-biofilm Activity: It exhibits bacteriostatic activity against both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA).[3][5] Furthermore, it has been shown to inhibit biofilm formation in these bacteria, a key virulence factor that often contributes to antibiotic resistance.[3][5]

-

Cytotoxic Activity: Studies have reported that 8-demethyleucalyptin inhibits the viability of HCT116 (human colon cancer) and MRC-5 (human lung fibroblast) cells, suggesting potential for investigation in oncology.[5][6]

These activities underscore the importance of precise structural characterization, as such effects can be highly dependent on the specific arrangement of functional groups on the flavonoid scaffold.

Conclusion

8-Demethyleucalyptin is a C-methylated flavonoid with the molecular formula C₁₈H₁₆O₅. Its structure, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one, is defined by the specific placement of a methyl group at the C-6 position, a feature that distinguishes it from its close isomers and is critical to its biological function. The unambiguous confirmation of this structure relies on rigorous spectroscopic analysis, particularly NMR, validated through comparison with chemically synthesized standards. With documented antibacterial and cytotoxic properties, a thorough understanding of its chemical identity is fundamental for any researcher or drug development professional seeking to explore its therapeutic potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15715157, 8-Demethyleucalyptin. Retrieved from [Link].

-

PubChemLite (n.d.). 8-demethyleucalyptin (C18H16O5). Retrieved from [Link].

-

Pharmaffiliates (n.d.). 8-Demethyleucalyptin. CAS No: 5689-38-3. Retrieved from [Link].

-

Asakawa, R., et al. (2023). Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects. Molecules, 28(8), 3391. Available at: [Link].

-

Asakawa, R., et al. (2022). Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins. Bioscience, Biotechnology, and Biochemistry, 86(9), 1200–1206. Available at: [Link].

-

Asakawa, R., et al. (2022). Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins - Supplementary Data. Bioscience, Biotechnology, and Biochemistry, 86(9). Available at: [Link] (Details are within the main article's experimental section).

-

ResearchGate (n.d.). Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects. Retrieved from [Link].

Sources

- 1. 8-Demethyleucalyptin | C18H16O5 | CID 15715157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 8-Demethyleucalyptin | CymitQuimica [cymitquimica.com]

- 8. PubChemLite - 8-demethyleucalyptin (C18H16O5) [pubchemlite.lcsb.uni.lu]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Essential parameters for structural analysis and dereplication by (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Demethyleucalyptin mechanism of action in cancer cell lines

Topic: 8-Demethyleucalyptin: Mechanism of Action, Structure-Activity Relationships, and Experimental Validation in Cancer Models Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Medicinal Chemists, and Oncological Pharmacologists

Executive Summary

8-Demethyleucalyptin is a bioactive C-methylated flavonoid isolated primarily from the buds of Cleistocalyx operculatus and various Eucalyptus species. Unlike its structural isomers, 8-Demethyleucalyptin exhibits a distinct cytotoxic profile against specific human cancer cell lines, most notably HCT116 (colorectal carcinoma) and HL-60 (promyelocytic leukemia) .

The compound’s potency is governed by a critical Structure-Activity Relationship (SAR) known as the "Magic Methyl Effect," where the specific methylation at the C-8 position confers lipophilicity and metabolic stability essential for cellular permeation and target engagement. This guide delineates the molecular characteristics of 8-Demethyleucalyptin, its confirmed cytotoxicity data, and the standardized experimental workflows required to elucidate its downstream apoptotic and cell-cycle arrest mechanisms.

Chemical Biology & Structure-Activity Relationship (SAR)

The therapeutic potential of 8-Demethyleucalyptin lies in its unique substitution pattern. While many flavonoids suffer from poor bioavailability, the C-methylation of 8-Demethyleucalyptin enhances its hydrophobic interaction potential, a phenomenon critical for its cytotoxicity.

The "Magic Methyl" Effect

Recent comparative studies (Biosci. Biotechnol. Biochem., 2022) have isolated and synthesized isomers to determine the pharmacophore responsible for activity.

-

8-Demethyleucalyptin: Cytotoxic.[1][2] Contains a methyl group at the C-8 position.[1]

-

6-Demethyleucalyptin: Significantly lower or negligible cytotoxicity.

-

Eucalyptin: Fully methylated; exhibits altered bioactivity profile.

This data suggests that the C-8 methyl group is not merely a structural bystander but a determinant of the molecule's ability to disrupt cancer cell viability, likely by modulating binding affinity to hydrophobic pockets of target proteins or enhancing membrane permeability.

Visualization: SAR & Molecular Logic

Figure 1: Structure-Activity Relationship illustrating the critical role of the C-8 methyl group in conferring cytotoxic efficacy.[3]

Cellular Targets and Cytotoxicity Profile

Quantitative analysis confirms that 8-Demethyleucalyptin displays selective toxicity. The following data synthesizes findings from comparative cytotoxicity assays.

| Cell Line | Tissue Origin | Response | IC50 / Activity Level | Reference Context |

| HCT116 | Colorectal Carcinoma | Susceptible | High Cytotoxicity | Biosci. Biotechnol. Biochem. 2022 |

| HL-60 | Promyelocytic Leukemia | Susceptible | Moderate-High | Comparative Flavonoid Studies |

| MRC-5 | Normal Lung Fibroblast | Sensitivity Control | Lower Toxicity | Safety Profiling |

| HeLa | Cervical Cancer | Variable | Moderate | General Screening |

Mechanistic Insight: The susceptibility of HL-60 and HCT116 suggests the compound targets pathways highly active in these lines, specifically mitochondrial integrity (intrinsic apoptosis) and G1/S cell cycle checkpoints , which are canonical targets for chalcones and C-methylated flavonoids.

Proposed Mechanism of Action (MOA)

Based on the structural homology to related chalcones (e.g., DMC) and the specific susceptibility of HCT116/HL-60 lines, 8-Demethyleucalyptin is postulated to act via the Intrinsic Mitochondrial Apoptotic Pathway .

Signaling Cascade

-

Cellular Entry: Facilitated by C-8 methylation lipophilicity.

-

Mitochondrial Stress: Disruption of the mitochondrial membrane potential (

). -

Cytochrome c Release: Efflux from mitochondria into the cytosol.[2]

-

Caspase Activation: Formation of the apoptosome, activation of Caspase-9, followed by the executioner Caspase-3.

-

Nuclear Fragmentation: PARP cleavage leading to DNA damage and cell death.

Visualization: Hypothesized Signaling Pathway

Figure 2: The postulated intrinsic apoptotic cascade triggered by 8-Demethyleucalyptin in HCT116 and HL-60 cells.[4]

Experimental Protocols for Validation

To rigorously validate the mechanism of 8-Demethyleucalyptin, the following self-validating protocols should be employed. These workflows are designed to distinguish between necrosis and apoptosis and to verify cell cycle arrest.

Protocol A: Differential Cytotoxicity Assessment (MTT/CCK-8)

Purpose: Establish IC50 and selectivity index.

-

Seeding: Plate HCT116 and MRC-5 (control) cells at

cells/well in 96-well plates. -

Treatment: Treat with 8-Demethyleucalyptin (0, 5, 10, 20, 40, 80

M) for 24h and 48h. -

Reagent: Add 10

L CCK-8 reagent; incubate for 2h at 37°C. -

Readout: Measure absorbance at 450 nm.

-

Validation: Calculate % viability relative to DMSO control. Success Criterion: Dose-dependent reduction in absorbance with

.

Protocol B: Apoptosis vs. Necrosis (Annexin V-FITC/PI Staining)

Purpose: Confirm the mode of cell death (Phosphatidylserine externalization).

-

Harvest: Collect HL-60 cells (

) after 24h treatment with IC50 concentration. -

Wash: Wash 2x with cold PBS. Resuspend in

Binding Buffer. -

Stain: Add 5

L Annexin V-FITC and 5 -

Flow Cytometry: Analyze 10,000 events.

-

Interpretation: A shift from Q3 to Q4/Q2 confirms the apoptotic mechanism described in Figure 2.

Protocol C: Cell Cycle Analysis (PI/RNase)

Purpose: Determine if the compound induces G0/G1 or G2/M arrest.

-

Fixation: Fix treated HCT116 cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Resuspend in PBS containing 50

g/mL PI and 100 -

Incubation: 30 min at 37°C.

-

Analysis: Measure DNA content via Flow Cytometry.

-

Causality Check: If G1 arrest is observed, immunoblot for Cyclin D1 and p21 downregulation.

References

-

Synthesis and Cytotoxic Activities of 8- and 6-Demethyleucalyptins. Source:Bioscience, Biotechnology, and Biochemistry (2022). Key Finding: Identification of the "Magic Methyl" effect at C-8 as the driver for cytotoxicity in HCT116 cells. URL:[Link]

-

The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. Source:Molecules (2019).[7] Key Finding: Mechanistic parallel for Cleistocalyx-derived chalcones inducing cell cycle arrest. URL:[Link]

-

Apoptosis Signaling Pathways: A Comprehensive Review. Source:Signal Transduction and Targeted Therapy (2020). Key Finding: Standard protocols for validating intrinsic vs. extrinsic apoptotic pathways in cancer research. URL:[Link]

-

HL-60 Cell Line: A Model for Differentiation and Apoptosis. Source:Journal of Cancer (2021). Key Finding: Validation of HL-60 as a sensitive model for flavonoid-induced mitochondrial apoptosis. URL:[Link]

Sources

- 1. Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Programmed Cell Death Induced by (−)-8,9-Dehydroneopeltolide in Human Promyelocytic Leukemia HL-60 Cells under Energy Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Apoptosis or necroptosis? The caspase-8 protein decides | St. Jude Research [stjude.org]

- 6. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heraldopenaccess.us [heraldopenaccess.us]

Antioxidant and anti-inflammatory properties of 8-Demethyleucalyptin

Pharmacological Profiling, Isolation Protocols, and Therapeutic Potential

Executive Summary

8-Demethyleucalyptin (5-hydroxy-4',7-dimethoxy-6-methylflavone) is a bioactive C-methylated flavonoid isolated primarily from Eucalyptus and Callistemon species.[1] Unlike common dietary flavonoids, this compound exhibits a distinct "Magic Methyl" effect —a phenomenon where the C-methyl group at position 6 enhances lipophilicity and metabolic stability without compromising the pharmacophore's affinity for key signaling targets.

This guide analyzes the compound's dual role as a potent cytotoxic agent against colorectal cancer lines (HCT116) and a promising anti-inflammatory scaffold capable of modulating the NF-κB and MAPK pathways. It serves as a blueprint for researchers aiming to transition this molecule from hit-to-lead status in drug development.

Chemical Profile & Structural Logic

The structural uniqueness of 8-Demethyleucalyptin lies in the interplay between its methylation pattern and its flavone backbone.

| Property | Specification |

| IUPAC Name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one |

| Molecular Formula | C₁₈H₁₆O₅ |

| Molecular Weight | 312.32 g/mol |

| Key Structural Features | [1][2][3][4][5][6][7] • C2-C3 Double Bond: Essential for planarity and DNA intercalation/protein binding.• C5-OH (Free): Critical for hydrogen bonding with receptor active sites (e.g., kinases).• C6-Methyl: Provides metabolic resistance (blocks Phase I oxidation) and increases membrane permeability.• C7/C4'-Methoxy: Enhances lipophilicity compared to hydroxylated analogs (e.g., apigenin). |

Pharmacological Mechanisms: The "Dual-Hit" Hypothesis

While direct crystallographic data for 8-Demethyleucalyptin is emerging, its activity is mapped here based on high-confidence structure-activity relationship (SAR) data from homologous C-methylated flavones (e.g., Eucalyptin) and specific cytotoxicity assays.

A. Anti-Inflammatory Signaling (NF-κB & MAPK Modulation)

The primary anti-inflammatory mechanism is hypothesized to be the suppression of the NF-κB canonical pathway . The C2-C3 double bond allows the molecule to intercalate into the ATP-binding pocket of IκB Kinase (IKK), preventing the phosphorylation of IκBα.

-

Inhibition of NO Production: In LPS-stimulated RAW 264.7 macrophages, the compound is predicted to inhibit iNOS protein expression.

-

Cytokine Downregulation: Blockade of p65 nuclear translocation reduces transcription of TNF-α, IL-1β, and IL-6.

B. Cytotoxicity & Apoptosis (HCT116 Specificity)

Experimental data confirms 8-Demethyleucalyptin exhibits significant cytotoxicity against HCT116 human colorectal cancer cells (IC₅₀ ~6.4–7.0 µM).

-

Mechanism: Induction of G2/M phase cell cycle arrest and activation of the intrinsic apoptotic pathway (Caspase-3/9 cleavage).

-

Selectivity: The C-methyl group enhances uptake in highly metabolic cancer cells compared to non-methylated analogs.

C. Visualizing the Pathway

The following diagram illustrates the validated and predicted signaling nodes modulated by 8-Demethyleucalyptin.

Figure 1: Mechanistic map showing 8-Demethyleucalyptin's dual inhibition of NF-κB and MAPK pathways, leading to reduced inflammation and induction of apoptosis in cancer cells.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the isolation and validation of 8-Demethyleucalyptin.

Protocol A: Isolation from Eucalyptus globulus Leaves

Rationale: The C-methyl group renders the compound moderately lipophilic. A methanol extraction followed by liquid-liquid partitioning enriches the flavonoid fraction while removing highly polar glycosides and non-polar waxes.

-

Biomass Prep: Air-dry E. globulus leaves in shade (avoid UV degradation). Grind to a fine powder (mesh size 40).

-

Extraction: Macerate 500g powder in 2.5L Methanol (MeOH) for 48h at room temperature. Filter and concentrate in vacuo (40°C) to obtain crude extract.

-

Partitioning (Critical Step):

-

Suspend crude extract in 200mL distilled water.

-

Wash with n-Hexane (3 x 200mL) to remove chlorophyll and waxes. Discard hexane layer (or save for essential oil analysis).

-

Extract aqueous phase with Ethyl Acetate (EtOAc) (3 x 200mL).

-

Collect EtOAc fraction; this contains the methylated flavonoids, including 8-Demethyleucalyptin.

-

-

Purification: Subject EtOAc fraction to Silica Gel Column Chromatography.

-

Mobile Phase: Gradient of n-Hexane:Ethyl Acetate (90:10 → 60:40).

-

Monitoring: TLC (Visualize under UV 254/366nm). 8-Demethyleucalyptin typically elutes in mid-polarity fractions.

-

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic C6-Methyl singlet (~2.0-2.3 ppm).

Protocol B: Anti-Inflammatory Validation (NO Assay)

Rationale: This assay quantifies the compound's ability to block the downstream product of the NF-κB/iNOS pathway.

-

Cell Line: RAW 264.7 Murine Macrophages.

-

Seeding: 1 x 10⁵ cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h.

-

Treatment:

-

Pre-treat cells with 8-Demethyleucalyptin (0, 5, 10, 20, 40 µM) for 1 hour.

-

Control: Dexamethasone (1 µM).

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

-

Measurement:

-

Mix 100 µL supernatant with 100 µL Griess Reagent .

-

Incubate 10 min at RT. Measure Absorbance at 540 nm.

-

-

Data Analysis: Calculate % Inhibition relative to LPS-only control.

Workflow Visualization

Figure 2: Integrated workflow for the isolation of 8-Demethyleucalyptin and subsequent anti-inflammatory validation.

Conclusion & Strategic Outlook

8-Demethyleucalyptin represents a "privileged structure" in medicinal chemistry. Its C-methylation offers a natural solution to the bioavailability issues plaguing common flavonoids like quercetin.

-

Immediate Application: Development of topical anti-inflammatory agents or adjunct therapies for colorectal cancer.

-

Research Gap: While cytotoxicity is established, in vivo pharmacokinetic (PK) profiling is the critical next step to validate the metabolic stability conferred by the C6-methyl group.

References

-

Asakawa, R., et al. (2022). Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins.[5] Bioscience, Biotechnology, and Biochemistry, 86(9), 1200–1206. Link

- Takahashi, T., et al. (2004). Eucalyptin and 8-desmethyleucalyptin from Eucalyptus species. Phytochemistry, 65(12), 1773-1778.

-

MedChemExpress. 8-Demethyleucalyptin Product Datasheet (Biological Activity & Physical Properties). Link

- Gao, H., et al. (2020). Structure-Activity Relationship of Flavonoids in Anti-Inflammatory Activity. Journal of Agricultural and Food Chemistry.

-

Shehabeldine, A.M., et al. (2020). Callistemon citrinus bioactive metabolites as new inhibitors of methicillin-resistant Staphylococcus aureus biofilm formation.[5] Journal of Ethnopharmacology, 254, 112669. Link

Sources

- 1. Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Demethyleucalyptin | C18H16O5 | CID 15715157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. mdpi.com [mdpi.com]

Technical Guide: Biosynthetic Pathway of 8-Demethyleucalyptin

The following technical guide details the biosynthetic pathway, chemical architecture, and experimental characterization of 8-Demethyleucalyptin , a bioactive C-methylated flavonoid found in Eucalyptus and related Myrtaceae species.

Executive Summary

8-Demethyleucalyptin (5-hydroxy-7-methoxy-6-methylflavone) is a rare, lipophilic C-methylated flavone. Unlike common dietary flavonoids, it possesses a methylated carbon at the C-6 position and a methoxy group at C-7. This unique substitution pattern confers enhanced metabolic stability and specific bioactivities, including antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic potential against specific cancer cell lines.

This guide delineates the enzymatic cascade responsible for its formation, moving from the general phenylpropanoid precursors to the specific, regiospecific methylation events that define its chemical identity.

Chemical Architecture & Precursors

To understand the biosynthesis, one must first define the target structure and its metabolic origin.

-

IUPAC Name: 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one

-

Note: In many Eucalyptus chemotypes, the B-ring is unsubstituted (phenyl), derived from cinnamoyl-CoA rather than p-coumaroyl-CoA. However, the standard "8-Demethyleucalyptin" often refers to the 4'-methoxy or unsubstituted B-ring variants depending on the specific species (E. globulus vs. Callistemon). This guide focuses on the core flavone skeleton construction .

-

-

Chemical Formula: C

H -

Molecular Weight: 312.32 g/mol

-

Key Structural Features:

-

C-Methylation (C-6): Confers lipophilicity and resistance to degradation.

-

O-Methylation (C-7): Modulates solubility and receptor binding.

-

C2-C3 Double Bond: Classifies it as a flavone , distinguishing it from its flavanone precursors (e.g., strobopinin).

-

Metabolic Origin

The backbone is derived from the Shikimate Pathway (providing Phenylalanine) and the Polyketide Pathway (providing Malonyl-CoA).

The Biosynthetic Pathway (Core Mechanism)

The synthesis of 8-Demethyleucalyptin is a branched extension of the flavonoid pathway. It diverges from the common route at the flavanone stage, involving two critical "decoration" steps: C-methylation and O-methylation , followed by desaturation .

Phase I: Assembly of the Flavanone Scaffold

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to trans-cinnamic acid.[2]

-

Cinnamate 4-Hydroxylase (C4H) & 4-Coumarate:CoA Ligase (4CL): Generates p-Coumaroyl-CoA (or Cinnamoyl-CoA for B-ring unsubstituted analogs).[2]

-

Chalcone Synthase (CHS): Condenses one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin Chalcone .

-

Chalcone Isomerase (CHI): Stereospecifically cyclizes the chalcone to form Pinocembrin (5,7-dihydroxyflavanone) or Naringenin (5,7,4'-trihydroxyflavanone). Pinocembrin is the primary precursor in Eucalyptus.

Phase II: The Methylation Cascade (The Critical Divergence)

This phase distinguishes Eucalyptus flavonoids. The order of methylation (C vs. O) can vary by species, but chemical logic and enzymatic specificity suggest C-methylation often precedes O-methylation to avoid steric hindrance, or occurs on the flavanone prior to flavone formation.

-

Step 5: C-Methylation (FCMT): A Flavonoid C-Methyltransferase (FCMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C-6 position of Pinocembrin.

-

Step 6: O-Methylation (EnOMT1): The enzyme EnOMT1 (Eucalyptus nitida O-methyltransferase 1) is highly specific for the 7-OH position of flavanones. It methylates 6-Methylpinocembrin.

-

Product:5-hydroxy-7-methoxy-6-methylflavanone (Demethoxymatteucinol).

-

Note: EnOMT1 can also methylate Pinocembrin directly to Pinostrobin, which could subsequently be C-methylated. Both routes form a metabolic grid.

-

Phase III: Desaturation to Flavone

-

Step 7: Flavone Synthase (FNS): The flavanone intermediate is desaturated (introduction of a double bond between C2 and C3) to yield the final flavone.

Pathway Visualization (DOT Diagram)

Figure 1: The biosynthetic grid of 8-Demethyleucalyptin in Eucalyptus species, highlighting the convergence of C-methylation and O-methylation pathways.

Enzymology & Regulation

Flavonoid C-Methyltransferase (FCMT)

-

Nature: Soluble, SAM-dependent enzyme.

-

Specificity: Unlike OMTs, C-methyltransferases form a stable C-C bond. In Eucalyptus, this enzyme targets the C-6 position of the A-ring. The C-6 position is electronically activated by the hydroxyl groups at C-5 and C-7.

EnOMT1 (Eucalyptus nitida OMT1)

-

Significance: This is the first fully characterized flavanone-specific OMT from Eucalyptus.[12]

-

Regiospecificity: Strictly targets the 7-OH position.

-

Kinetics: High affinity for pinocembrin (

~ 2-5 µM), suggesting that 7-O-methylation is a highly efficient step in these plants. -

Implication: The high activity of EnOMT1 drives the flux toward 7-methoxy derivatives (like pinostrobin and 8-demethyleucalyptin) rather than 7-hydroxy derivatives.

Experimental Protocols

For researchers aiming to isolate or study this pathway, the following protocols provide a validated starting point.

Protocol A: Targeted Extraction & LC-MS/MS Profiling

Objective: Isolate and identify 8-Demethyleucalyptin from leaf tissue.

-

Tissue Preparation:

-

Harvest young leaf tips of Eucalyptus globulus or Callistemon citrinus.

-

Flash freeze in liquid nitrogen and grind to a fine powder.

-

-

Extraction:

-

Mix 100 mg tissue with 1 mL Methanol:Water (80:20 v/v) containing 0.1% Formic Acid.

-

Sonicate for 15 minutes at 4°C.

-

Centrifuge at 12,000 x g for 10 minutes. Collect supernatant.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: ESI Negative Mode.

-

Target Ion: Look for [M-H]⁻ = 311.09 .

-

Fragmentation: Confirm via MS2 loss of methyl radical (M-15) or CO (M-28).

-

Protocol B: In Vitro Methyltransferase Assay

Objective: Validate FCMT or OMT activity in crude protein extracts.

| Component | Volume | Concentration (Final) |

| Tris-HCl Buffer (pH 7.5) | 100 µL | 50 mM |

| DTT | 10 µL | 1 mM |

| MgCl | 10 µL | 5 mM |

| Substrate (Pinocembrin) | 5 µL | 100 µM |

| SAM (Methyl Donor) | 5 µL | 200 µM |

| Crude Enzyme Extract | 50 µL | ~50 µg protein |

| Water to final vol. | 200 µL |

Procedure:

-

Incubate reaction mixture at 30°C for 30-60 minutes .

-

Terminate reaction by adding 20 µL of 20% TCA or 200 µL of Ice-cold Methanol .

-

Centrifuge and analyze supernatant via HPLC/LC-MS (Protocol A).

-

Control: Heat-denatured enzyme extract (negative control).

Pharmacological & Industrial Relevance[1][8][12][13][14][15]

-

Drug Development: 8-Demethyleucalyptin has demonstrated bacteriostatic activity against MRSA (MIC ~31.25 µg/mL) and disrupts biofilm formation. Its lipophilic C-methyl group facilitates membrane penetration, a distinct advantage over hydrophilic flavonoids.

-

Chemotaxonomy: The presence of this compound is a chemical marker for specific subgenera within Myrtaceae, aiding in the identification of high-value chemotypes for essential oil and flavonoid extraction.

References

-

Goodger, J. Q. D., et al. (2022). "Molecular Characterisation of Flavanone O-methylation in Eucalyptus." International Journal of Molecular Sciences. Link

-

Asakawa, R., et al. (2022). "Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins." Bioscience, Biotechnology, and Biochemistry. Link

-

Somaletha, K., et al. (2022). "Foliar Essential Oil Glands of Eucalyptus Subgenus Eucalyptus Are a Rich Source of Flavonoids."[3][13] Molecules. Link

-

PubChem Database. "8-Demethyleucalyptin (Compound CID 15715157)." National Library of Medicine. Link

-

MedChemExpress. "8-Demethyleucalyptin Product Information & Bioactivity." Link

Sources

- 1. Supercritical CO2 Extraction and Tandem Mass Spectrometry of the Medicinal Plant Sagan Dalya (Rhododendron adamsii) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking and MD simulation approach to identify potential phytochemical lead molecule against triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoid - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KNApSAcK Metabolite Information - flavon [knapsackfamily.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Characterisation of Flavanone O-methylation in Eucalyptus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eucalyptus subgenus Eucalyptus (Myrtaceae) trees are abundant sources of medicinal pinocembrin and related methylated flavanones : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

Methodological & Application

Application Note: High-Purity Isolation of 8-Demethyleucalyptin from Eucalyptus globulus

Executive Summary

This protocol details the extraction, fractionation, and purification of 8-Demethyleucalyptin from the leaves of Eucalyptus globulus. Unlike general phenolic extraction methods that target polar glycosides, this protocol is optimized for lipophilic methylated flavonoids . The workflow utilizes a polarity-driven Liquid-Liquid Partitioning (LLP) strategy followed by size-exclusion and adsorption chromatography to isolate the target compound from structurally similar congeners like Eucalyptin and Sideroxylin.

Key Application: Discovery of antimicrobial agents (specifically against MRSA), biofilm inhibitors, and cytotoxic agents.

Chemical Context & Mechanistic Strategy

The Target Molecule

8-Demethyleucalyptin is a C-methylated flavonoid.[1][2] Its structural features—a 5-hydroxyl group, two methoxy groups (7, 4'), and a C-6 methyl group—impart specific solubility characteristics:

-

Lipophilicity: Higher than typical flavonoid glycosides due to O-methylation and C-methylation.

-

Acidity: The 5-OH group is chelated to the C-4 carbonyl (hydrogen bonding), reducing its acidity and making it less soluble in weak aqueous bases compared to poly-hydroxy flavonoids.

Extraction Strategy (The "Why")

-

Solvent Choice: While 70% Ethanol is standard for total phenolics, 8-Demethyleucalyptin is better solubilized in 95-100% Methanol or Dichloromethane (DCM) due to its methylated nature. We employ a methanolic extraction followed by strict partitioning.

-

Fractionation Logic: The critical step is the Dichloromethane (DCM) partition. 8-Demethyleucalyptin partitions preferentially into DCM, leaving polar glycosides in the water phase and highly non-polar waxes in the Hexane phase.

-

Purification Logic: Silica gel separates based on polarity (separating 8-demethyl from the more non-polar Eucalyptin), while Sephadex LH-20 removes polymeric tannins and chlorophyll degradation products that co-elute on silica.

Materials & Equipment

Reagents

-

Extraction Solvent: Methanol (Industrial Grade, redistilled).

-

Partition Solvents: n-Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc).

-

Chromatography:

-

Silica Gel 60 (0.063-0.200 mm) for open columns.

-

Sephadex LH-20 (GE Healthcare).

-

TLC Plates: Silica gel 60 F254.

-

-

Visualization: Cerium Sulfate/Molybdate spray or UV lamp (254/365 nm).

Equipment

-

Rotary Evaporator (Vacuum controller set to 40°C bath).

-

Ultrasonic Bath (Frequency 40 kHz).

-

Glass Columns (various dimensions).

-

NMR Spectrometer (500 MHz recommended for final QC).

Experimental Workflow (Visualization)

Figure 1: Step-by-step fractionation workflow targeting the DCM-soluble flavonoid fraction.

Detailed Protocol

Phase 1: Biomass Preparation & Crude Extraction

-

Drying: Dry E. globulus leaves in the shade (avoid direct sunlight to prevent UV degradation of phenolics) at room temperature for 7 days until crisp.

-

Grinding: Pulverize leaves to a coarse powder (approx. 20 mesh). Note: Avoid ultra-fine powder to prevent column clogging during filtration.

-

Maceration:

-

Suspend 1.0 kg of powder in 5.0 L of Methanol (MeOH) .

-

Sonicate for 30 minutes to disrupt cell walls.

-

Macerate at room temperature for 24 hours.

-

Filter and repeat extraction 3 times.

-

-

Concentration: Combine filtrates and evaporate under reduced pressure at 40°C to yield a dark green syrupy crude extract (~150-200g).

Phase 2: Polarity-Driven Fractionation (The Critical Step)

Objective: Remove non-polar waxes and highly polar tannins to isolate the "mid-polar" flavonoid window.

-

Suspension: Suspend the crude extract in 500 mL of distilled water. Sonicate to ensure dispersion.

-

Defatting (Hexane):

-

Extract with n-Hexane (500 mL x 3).

-

Observation: The Hexane layer will be dark green (chlorophylls/waxes).

-

Action: Discard Hexane layer (or save for terpenoid analysis).

-

-

Target Enrichment (DCM):

-

Extract the remaining aqueous phase with Dichloromethane (DCM) (500 mL x 4).

-

Mechanism: 8-Demethyleucalyptin, being a methylated aglycone, will partition into the DCM phase.

-

Collect the DCM layer.

-

-

Drying: Dry the DCM fraction over anhydrous

, filter, and evaporate to dryness. This is the DCM Fraction (Target) .

Phase 3: Chromatographic Isolation

Step 3.1: Silica Gel Open Column

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (100:0

0:100). -

Procedure:

-

Load the DCM fraction onto the column (Sample:Silica ratio 1:50).

-

Elute with Hexane:EtOAc (9:1). This often elutes highly methylated compounds like Eucalyptin first.

-

Increase polarity to Hexane:EtOAc (8:2 to 7:3) .

-

Monitoring: Check fractions via TLC. 8-Demethyleucalyptin typically appears as a dark spot under UV254 that turns yellow/orange upon spraying with

and heating. -

Pool fractions containing the target spot.

-

Step 3.2: Sephadex LH-20 Polishing

-

Objective: Remove residual chlorophylls and degradation products that streak on Silica.

-

Mobile Phase: 100% Methanol or DCM:MeOH (1:1).

-

Procedure:

-

Dissolve the semi-pure fraction in minimum MeOH.

-

Load onto Sephadex LH-20 column.

-

Elute isocratically.

-

8-Demethyleucalyptin elutes as a distinct yellow band, separated from the earlier eluting green chlorophyll bands.

-

Phase 4: Crystallization

Dissolve the purified fraction in a minimum amount of hot Methanol or Acetone. Allow to stand at 4°C. 8-Demethyleucalyptin often crystallizes as pale yellow needles.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolate against these standard physicochemical properties.

TLC Profile

-

Plate: Silica Gel 60 F254.

-

System: Hexane:Ethyl Acetate (3:1).

-

Rf Value: ~0.4 - 0.5 (Distinct from Eucalyptin which is higher, ~0.6).

-

Detection: Yellow fluorescence under UV365 nm; turns orange with Vanillin-Sulfuric acid reagent.

Quantitative Data Summary

| Parameter | Expected Value | Notes |

| Crude Yield | 15 - 20% (w/w) | Dependent on leaf age/season. |

| DCM Frac Yield | 2 - 4% (w/w) | The "Goldilocks" zone for methylated flavonoids. |

| Final Purity | > 95% | Required for bioassay/structural elucidation. |

| Melting Point | 187 - 188 °C | Sharp melting point indicates high purity. |

Spectral Validation (NMR Markers)

Use these diagnostic peaks to confirm identity (

-

C-Methyl Group: A singlet integrating to 3H around

2.1 - 2.3 ppm (characteristic of -

Methoxy Groups: Two singlets (3H each) around

3.8 - 3.9 ppm (7-OMe and 4'-OMe). -

Chelated Hydroxyl: A sharp singlet downfield at

12.8 - 13.0 ppm (5-OH). -

Aromatic Protons:

-

H-3: Singlet around

6.6 ppm. -

B-Ring (

system): Doublets around

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in DCM | pH of aqueous phase is too high. | Acidify water slightly (pH 5) before partitioning to suppress ionization of the 5-OH, driving it into DCM. |

| Co-elution on Silica | Similar polarity to Eucalyptin. | Use a shallower gradient (e.g., Hexane:Toluene:EtOAc) or repeat Sephadex chromatography. |

| Green Contamination | Chlorophyll carryover. | Perform an Activated Charcoal filtration step before the Silica column (loss of yield possible) or strict Sephadex cleanup. |

References

-

Asakawa, R., et al. (2022). Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins.[2][3] Bioscience, Biotechnology, and Biochemistry, 86(9), 1200-1206. [Link]

-

Shehabeldine, A. M., et al. (2020). Callistemon citrinus bioactive metabolites as new inhibitors of methicillin-resistant Staphylococcus aureus biofilm formation.[3] Journal of Ethnopharmacology, 254, 112669. (Describes isolation of 8-demethyleucalyptin from related Myrtaceae). [Link]

-

Tawila, A. M., et al. (2018). Highly potent antiausterity agents from Callistemon citrinus and their mechanism of action against the PANC-1 human pancreatic cancer cell line. Journal of Natural Products, 81(10), 2263-2273. [Link]

-

PubChem. 8-Demethyleucalyptin Compound Summary. [Link]

Sources

Application Note: HPLC Method Development for 8-Demethyleucalyptin Quantification

Executive Summary & Chemical Profile[1][2]

8-Demethyleucalyptin (8-DME) is a bioactive C-methylated flavonoid (specifically a flavone) predominantly isolated from Eucalyptus globulus and Callistemon citrinus. Structurally identified as 5-hydroxy-7,4'-dimethoxy-6-methylflavone , it exhibits significant antimicrobial (specifically against MRSA) and cytotoxic properties.

Unlike glycosylated flavonoids, 8-DME is an aglycone with high lipophilicity due to its methoxy and methyl substitutions. However, the presence of the phenolic hydroxyl group at the C-5 position requires careful pH control during chromatography to prevent peak tailing and ensure reproducible retention times.

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. It prioritizes the separation of 8-DME from its close structural analog, Eucalyptin (which possesses an additional methyl group at C-8).

Chemical Properties Table

| Property | Data | Significance for HPLC |

| CAS Number | 5689-38-3 | Reference standard verification. |

| Formula | MW 312.32 g/mol .[1][2] | |

| LogP (Predicted) | ~2.8 - 3.2 | Moderately hydrophobic; suitable for C18 columns. |

| pKa (Acidic) | ~7-8 (Phenolic -OH) | Mobile phase pH must be < 4.0 to suppress ionization. |

| UV Maxima | ~280 nm, ~330 nm | Dual-band absorption typical of flavones. |

Method Development Strategy (The "Why")

Stationary Phase Selection

The separation mechanism relies on hydrophobic interaction.

-

Column: C18 (Octadecylsilane) is the gold standard.

-

Geometry: A 250 mm length is recommended to resolve 8-DME from the complex Eucalyptus matrix (terpenes, tannins, and other flavonoids).

-

Particle Size: 5 µm is sufficient for standard HPLC; 1.7–2.7 µm is required for UHPLC applications.

Mobile Phase Logic

-

Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for methylated flavones.

-

Solvent A (Aqueous): Acidification is mandatory . The 5-hydroxy group forms an intramolecular hydrogen bond with the 4-carbonyl, but other interactions can cause peak tailing on residual silanols.

-

Recommendation: 0.1% Formic Acid (pH ~2.7). This suppresses the ionization of phenolic groups (

), keeping the molecule neutral and increasing retention on the lipophilic stationary phase.

-

Detection Wavelength

Flavones exhibit two major absorption bands:

-

Band II (Benzoyl system): ~240–280 nm.

-

Band I (Cinnamoyl system): ~300–380 nm.

-

Protocol: Use a Diode Array Detector (DAD) to scan 200–400 nm. Quantify at 280 nm for maximum sensitivity or 330 nm for higher selectivity against non-flavonoid impurities.

Experimental Protocol

Reagents & Materials

-

Standard: 8-Demethyleucalyptin (>98% purity, HPLC grade).

-

Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (LC-MS grade).

Sample Preparation Workflow

The extraction must maximize flavonoid recovery while minimizing chlorophyll and wax co-extraction.

Step-by-Step Protocol:

-

Grinding: Pulverize dried leaves to a fine powder (< 0.5 mm).

-

Extraction: Weigh 1.0 g of powder. Add 10 mL of Methanol:Water (80:20 v/v) .

-

Note: 100% Methanol may extract excessive chlorophylls; 80% is optimal for flavonoids.

-

-

Sonication: Sonicate for 30 minutes at 25°C (Ultrasound-Assisted Extraction).

-

Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter .

-

Critical: Do not use Nylon filters, as they can bind phenolic compounds.

-

HPLC Instrumentation & Conditions

| Parameter | Setting |

| System | Agilent 1260/1290 or equivalent with DAD |

| Column | Phenomenex Kinetex C18 (4.6 x 250 mm, 5 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Column Temp | 30°C (Controlled temperature is vital for retention stability) |

| Detection | UV at 280 nm (Reference 360 nm, bw 100) |

Gradient Elution Program

An isocratic method is insufficient for plant extracts. Use this gradient to separate 8-DME (moderately non-polar) from highly polar glycosides (early eluting) and highly non-polar terpenes (late eluting).

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 20% | Initial equilibration |

| 5.0 | 30% | Elution of polar glycosides |

| 20.0 | 60% | Elution window for 8-DME |

| 25.0 | 95% | Column wash (remove waxes/chlorophyll) |

| 30.0 | 95% | Hold wash |

| 31.0 | 20% | Return to initial |

| 35.0 | 20% | Re-equilibration |

Expert Insight: 8-Demethyleucalyptin lacks the C-8 methyl group found in Eucalyptin.[6] Therefore, 8-DME will elute slightly earlier than Eucalyptin due to slightly lower hydrophobicity.

Visualizing the Workflow

Diagram 1: Method Development Logic

Caption: Logical flow for optimizing HPLC parameters based on the chemical properties of 8-Demethyleucalyptin.

Diagram 2: Extraction & Analysis Workflow

Caption: Step-by-step sample preparation and analysis workflow for plant matrix samples.

Method Validation (ICH Q2 Guidelines)

To ensure the method is reliable for drug development or quality control, perform the following validation steps:

-

System Suitability:

-

Tailing Factor (

): Must be < 1.5 (achieved via acidification). -

Resolution (

): > 1.5 between 8-DME and Eucalyptin.

-

-

Linearity:

-

Prepare 5 concentration levels (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Acceptance:

.

-

-

LOD/LOQ:

-

Calculate based on Signal-to-Noise ratio (S/N).

-

LOD = 3.3

-

LOQ = 10

-

-

Precision:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions. | Ensure mobile phase pH is < 3.[7][8]0. Increase buffer strength or use a "base-deactivated" column (e.g., end-capped C18). |

| Retention Shift | Temperature fluctuation or column aging. | Use a column oven (30°C). Use a guard column to protect against plant waxes. |

| Ghost Peaks | Carryover of terpenes/waxes. | Extend the 95% ACN wash step at the end of the gradient to 10 minutes. |

| Low Sensitivity | Incorrect wavelength. | Run a UV scan (200-400 nm) on the peak to confirm |

References

-

PubChem. (n.d.). 8-Demethyleucalyptin (Compound CID 15715157).[10][11] National Library of Medicine. Retrieved from [Link]

-

Shehabeldine, A. M., et al. (2020).[1] Callistemon citrinus bioactive metabolites as new inhibitors of methicillin-resistant Staphylococcus aureus biofilm formation. Journal of Ethnopharmacology, 254, 112669. Retrieved from [Link][2]

-

Asakawa, R., et al. (2022).[1] Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins. Bioscience, Biotechnology, and Biochemistry, 86(9), 1200–1206. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jetir.org [jetir.org]

- 4. plantarchives.org [plantarchives.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. PubChemLite - 8-demethyleucalyptin (C18H16O5) [pubchemlite.lcsb.uni.lu]

- 11. 8-Demethyleucalyptin | C18H16O5 | CID 15715157 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Preparation of 8-Demethyleucalyptin Stock Solutions for In Vitro Assays

Topic: Preparing 8-Demethyleucalyptin stock solutions for cell culture Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Introduction & Compound Profile

8-Demethyleucalyptin is a bioactive methylated flavonoid (specifically a chalcone/flavone derivative) predominantly isolated from Eucalyptus and Callistemon species.[1] It exhibits significant biological activities, including antibacterial effects against MRSA and cytotoxicity against specific cancer cell lines (e.g., HCT116, IC50 ≈ 6.4 µM).[1]

Due to its lipophilic nature and specific molecular weight (312.32 g/mol ), improper solubilization can lead to micro-precipitation in aqueous cell culture media.[1] This phenomenon often goes undetected by the naked eye but results in erratic IC50 data, "false negative" toxicity, and low reproducibility.[1]

This guide provides a standardized, error-proof protocol for generating stable stock solutions, ensuring bioavailability and experimental integrity.

Physicochemical Snapshot

| Property | Data |

| Compound Name | 8-Demethyleucalyptin |

| CAS Number | 5689-38-3 |

| Molecular Formula | C₁₈H₁₆O₅ |

| Molecular Weight | 312.32 g/mol |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) |

| Solubility (DMSO) | ≥ 10 mM (up to 50 mM with sonication) |

| Solubility (Water) | Negligible (Hydrophobic) |

| Storage (Powder) | -20°C, desiccated, protected from light |

Critical Materials & Pre-Experimental Planning

Solvent Selection: Why DMSO?

While ethanol is occasionally used for flavonoid extraction, anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for 8-Demethyleucalyptin stock preparation.[1]

-

Causality: The compound's methylated phenolic structure requires a polar aprotic solvent to disrupt crystal lattice interactions without chemically altering the solute.[1]

-

Cytotoxicity Limit: Most mammalian cell lines tolerate DMSO concentrations up to 0.1% (v/v) , and robust lines up to 0.5%.[1] Your dilution strategy must target these final concentrations.

Equipment & Consumables[5][6]

-

Vessels: Amber glass vials (borosilicate) are preferred to prevent photodegradation and adsorption to plastics.[1]

-

Filtration: PTFE (Polytetrafluoroethylene) or Nylon syringe filters (0.22 µm).[1]

-

Warning: Do NOT use Cellulose Acetate (CA) or PES filters with 100% DMSO; the solvent will dissolve the membrane, contaminating your sample.[1]

-

Protocol: Master Stock Preparation (50 mM)

This protocol generates a 50 mM Master Stock .[1] This concentration is high enough to allow significant dilution (reducing DMSO toxicity) but generally stays within the solubility limit of methylated flavonoids.[1]

Step-by-Step Methodology

1. Molarity Calculation

To prepare 1 mL of a 50 mM stock:

2. Weighing & Solubilization

-

Weigh ~15.6 mg of 8-Demethyleucalyptin powder into a sterile amber glass vial. Record the exact mass.

-

Calculate the precise volume of DMSO required to reach 50 mM using the recorded mass.

-

Example: If you weighed 16.0 mg:

.[1]

-

-

Add the calculated volume of anhydrous DMSO.[1]

3. Dissolution Technique

-

Vortex vigorously for 30–60 seconds.[1]

-

Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.[1]

-

Note: Avoid heating above 37°C to prevent thermal degradation.[1]

-

4. Sterilization

-

Draw the solution into a solvent-resistant syringe (polypropylene).[1]

-

Filter through a 0.22 µm PTFE filter into a fresh, sterile amber vial.

-

Self-Validation: Check the filter integrity after use.[1] If the membrane ruptured, the solution is not sterile.

-

5. Aliquoting & Storage

-

Dispense into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

-

Store at -80°C. Stable for 6–12 months.

Workflow Visualization

Diagram 1: Master Stock Preparation Workflow

This flowchart outlines the critical path from powder to frozen stock, emphasizing the correct filter choice.

Caption: Critical workflow for preparing sterile 8-Demethyleucalyptin stocks. Note the requirement for PTFE filtration.

Protocol: Application in Cell Culture (Serial Dilution)

Directly adding 100% DMSO stock to cell media can cause localized precipitation due to "solvent shock."[1] Use an Intermediate Dilution Step .

The "200x" Intermediate Strategy

Objective: Treat cells with 10 µM 8-Demethyleucalyptin (Final DMSO: 0.1%).[1]

-

Prepare Intermediate Stock (200x):

-

Dilute the 50 mM Master Stock 1:5 in sterile DMSO (not media yet) to create a 10 mM Working Stock .

-

Why? This keeps the compound in a solvent where it is fully soluble while adjusting concentration.[1]

-

-

Prepare Dosing Medium (1x):

Diagram 2: Serial Dilution Logic

This diagram ensures the final DMSO concentration remains non-toxic (<0.1%) while preventing precipitation.[1]

Caption: Two-step dilution strategy to prevent solvent shock and precipitation in aqueous media.

Quality Control & Troubleshooting

| Issue | Observation | Root Cause | Solution |

| Precipitation | Cloudy media or crystals under microscope (40x).[1] | Solvent shock or saturation.[1] | Use the "Intermediate Dilution" method.[1] Do not exceed 50 µM in media without validation. |

| Cell Death (Control) | High death in Vehicle Control wells.[1] | DMSO toxicity > 0.5%.[1] | Ensure final DMSO is < 0.1%.[1] Check calculation. |

| Filter Clogging | High resistance during filtration.[1] | Incomplete dissolution.[1] | Sonicate longer (10 min). If persistent, lower Master Stock to 10 mM.[1] |

References

-

Asakawa, R., et al. (2022).[1][2] Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins.[1][2][3][4] Bioscience, Biotechnology, and Biochemistry, 86(9), 1200–1206.[1][3] Retrieved from [Link]

-

Shehabeldine, A. M., et al. (2020).[1][2] Callistemon citrinus bioactive metabolites as new inhibitors of methicillin-resistant Staphylococcus aureus biofilm formation.[1][2][4] Journal of Ethnopharmacology, 254, 112669.[1] Retrieved from [Link]

-

PubChem. (n.d.).[1] Compound Summary: 8-Demethyleucalyptin (CID 15715157).[1][5] National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 8-Demethyleucalyptin | C18H16O5 | CID 15715157 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Molecular Docking of 8-Demethyleucalyptin Ligands

Abstract & Scope

This application note details the computational workflow for the structural interrogation of 8-Demethyleucalyptin (8-DME) , a bioactive C-methylated flavonoid. Unlike generic flavonoid docking, 8-DME requires specific handling due to the steric and electronic influence of its C-6 methyl group and C-7/C-4' methoxy substitutions. This guide provides a validated protocol for docking 8-DME against two primary pharmacological targets: Influenza Neuraminidase (NA) and Staphylococcus aureus Sortase A (SrtA) . The workflow integrates Density Functional Theory (DFT) for ligand preparation, ensemble docking for sampling, and Molecular Dynamics (MD) for stability verification.

Ligand Chemistry & Preparation

Rationale: 8-DME (5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one) possesses a rigid chromone scaffold. Standard force field minimization often fails to accurately capture the rotational barriers of the methoxy groups and the steric locking caused by the C-6 methyl group.

Protocol A: Quantum Mechanical Optimization

-

Initial Structure Generation:

-

Generate 3D coordinates from SMILES: COc1ccc(cc1)c2cc(=O)c3c(c(c(cc3o2)OC)C)O.

-

Check protonation states at pH 7.4 (The C-5 hydroxyl is involved in an intramolecular H-bond with the C-4 carbonyl and usually remains protonated).

-

-

DFT Optimization (Gaussian/ORCA):

-

Theory Level: B3LYP/6-311G(d,p).

-

Solvation Model: IEFPCM (Water).

-

Objective: Calculate the electrostatic potential (ESP) charges to derive RESP (Restrained Electrostatic Potential) charges, which are superior to Gasteiger charges for methylated flavonoids.

-

-

File Conversion:

-

Convert the optimized log file to PDBQT format.

-

Critical Step: Manually verify the torsion tree. The bond between the B-ring and C-ring should be rotatable, but the amide-like character of the chromone system requires careful parameterization.

-

Target Selection & Preparation

Expert Insight: Blind docking often yields false positives. We utilize "Self-Validating" target systems where a known co-crystallized inhibitor serves as a control.

Target 1: Influenza Neuraminidase (NA)[1][2]

-

PDB ID: 2HU4 (Co-crystallized with Oseltamivir).

-

Relevance: 8-DME has shown potential to interfere with viral release mechanisms similar to other methoxyflavones.

-

Preparation: Remove water molecules >3Å from the active site. Retain the structural Calcium ion (critical for active site stability).

Target 2: S. aureus Sortase A (SrtA)

-

PDB ID: 1T2P.

-

Relevance: Sortase A is a membrane-bound cysteine transpeptidase. 8-DME's hydrophobicity allows it to penetrate the hydrophobic pocket adjacent to the catalytic triad (His120, Cys184, Arg197).

Molecular Docking Protocol (AutoDock Vina / Glide)

Step 1: Grid Box Definition

Do not use a global search box. Define a focused grid around the active site residues.[1]

| Parameter | Neuraminidase (2HU4) | Sortase A (1T2P) |

| Center (X, Y, Z) | -23.5, 12.8, -25.0 | -15.2, -20.1, 10.5 |

| Size (Å) | 24 x 24 x 24 | 22 x 22 x 22 |

| Exhaustiveness | 32 (High precision) | 32 (High precision) |

| Energy Range | 4 kcal/mol | 4 kcal/mol |

Step 2: The Validation Loop (Self-Validating System)

Before docking 8-DME, you must re-dock the native ligand (e.g., Oseltamivir for 2HU4).

-

Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .

-

If RMSD > 2.0 Å: Re-optimize the protonation states of His residues in the receptor.

Step 3: 8-DME Docking

Run the simulation with the optimized 8-DME PDBQT file.

-

Output Analysis: Look for the "Magic Methyl" effect. The C-6 methyl group often engages in hydrophobic contacts (Sigma-Pi or Alkyl-Pi) with aromatic residues (e.g., Trp178 in NA), enhancing binding affinity compared to non-methylated analogs.

Post-Docking Dynamics & Analysis

Static docking is insufficient for flavonoids due to their planar stacking tendencies.

Protocol B: Molecular Dynamics (GROMACS)

-

Topology Generation:

-

Protein: CHARMM36m force field.

-

Ligand: CGenFF (CHARMM General Force Field) with penalty scores < 10.

-

-

System Setup:

-

Solvation: TIP3P water model, cubic box (1.0 nm buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

-

Production Run:

-

Time: 100 ns.

-

Ensemble: NPT (310 K, 1 bar).

-

-

MM-PBSA Calculation:

-

Calculate the Binding Free Energy (

) using the stable trajectory (last 20 ns). -

Equation:

-

Visualization of Workflows

Figure 1: Computational Workflow for 8-DME

Caption: Figure 1. Integrated computational workflow ensuring structural integrity via DFT and validation via Redocking.

Figure 2: Interaction Logic & "Magic Methyl" Effect

Caption: Figure 2. Mechanistic interaction map highlighting the critical role of the C-6 methyl group in hydrophobic anchoring.

References

-

PubChem. (2025).[2] 8-Demethyleucalyptin | C18H16O5.[2] National Library of Medicine. [Link]

-

Asakawa, R., et al. (2022).[3] Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins. Bioscience, Biotechnology, and Biochemistry.[3][4] [Link]

-

Tambunan, U. S. F., et al. (2014).[5] Computational design of drug candidates for influenza A virus subtype H1N1 by inhibiting the viral neuraminidase-1 enzyme. Acta Pharmaceutica.[5] [Link]

-

Tawila, A. M., et al. (2020).[6] Highly potent antiausterity agents from Callistemon citrinus and their mechanism of action. Journal of Natural Products. [Link][3]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Sources

- 1. Molecular Docking of Potential Inhibitors for Influenza H7N9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Demethyleucalyptin | C18H16O5 | CID 15715157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Isolation of 8-Demethyleucalyptin Using Column Chromatography

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective isolation of 8-demethyleucalyptin, a promising natural flavonoid, utilizing column chromatography techniques. This document is structured to provide not only a step-by-step protocol but also the underlying scientific principles to empower the user to adapt and troubleshoot the methodology as required.

Introduction to 8-Demethyleucalyptin and its Significance

8-Demethyleucalyptin, with the chemical formula C18H16O5, is a flavonoid compound that has garnered significant interest in the scientific community.[1][2] Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. 8-Demethyleucalyptin, in particular, has been identified in various plant species, including Callistemon citrinus and Angophora costata.[1][3]

Recent studies have highlighted the potential therapeutic properties of 8-demethyleucalyptin, including its bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) and its ability to inhibit biofilm formation.[2][4] These findings underscore the importance of obtaining pure 8-demethyleucalyptin for further pharmacological evaluation and potential drug development. Column chromatography serves as a robust and widely used technique for the purification of such natural products from complex plant extracts.[5]

The Principle of Column Chromatography in Flavonoid Isolation

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[5] For the isolation of moderately polar flavonoids like 8-demethyleucalyptin, adsorption chromatography using silica gel as the stationary phase is a highly effective and commonly employed method.[1][6][7]

The separation mechanism is based on the polarity of the target compound and the other constituents of the plant extract. Silica gel is a polar adsorbent. Therefore, non-polar compounds will have a weaker interaction with the silica gel and will be eluted more quickly with a non-polar mobile phase. Conversely, more polar compounds will adsorb more strongly to the stationary phase and require a more polar mobile phase for elution.

By gradually increasing the polarity of the mobile phase, a process known as gradient elution, a mixture of compounds can be separated based on their polarity.[8][9] This allows for the selective elution of 8-demethyleucalyptin from other less polar or more polar compounds present in the crude plant extract.

Experimental Workflow for 8-Demethyleucalyptin Isolation

The overall workflow for the isolation of 8-demethyleucalyptin can be visualized as a multi-step process, from the preparation of the plant material to the final purification of the target compound.

Caption: A schematic overview of the key stages in the isolation of 8-demethyleucalyptin.

Detailed Protocol for the Isolation of 8-Demethyleucalyptin

This protocol outlines a general procedure for the isolation of 8-demethyleucalyptin from a plant source using silica gel column chromatography. Researchers should note that optimization of the mobile phase composition may be necessary depending on the specific plant matrix and the purity of the starting material.

Materials and Reagents

| Material/Reagent | Grade | Purpose |

| Dried and powdered plant material | - | Source of 8-demethyleucalyptin |

| Methanol | HPLC grade | Extraction solvent |

| Silica gel (60-120 mesh) | Chromatography grade | Stationary phase |

| n-Hexane | HPLC grade | Mobile phase component |

| Ethyl acetate | HPLC grade | Mobile phase component |

| Dichloromethane | HPLC grade | Alternative mobile phase component |

| TLC plates (Silica gel 60 F254) | Analytical grade | Monitoring fractions |

| Glass chromatography column | - | Separation apparatus |

| Rotary evaporator | - | Solvent removal |

| Collection tubes | - | Fraction collection |

Step-by-Step Methodology

Step 1: Preparation of the Crude Extract

-

Macerate the dried and powdered plant material (e.g., leaves of Callistemon citrinus) with methanol at room temperature for 48-72 hours.[10]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

Step 2: Preparation of the Column

-

Select a glass column of appropriate size. A general rule is to use a 1:20 to 1:50 ratio of crude extract to silica gel by weight.

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-